molecular formula C7H7BrS B076320 4-Bromo-3-methyl-benzenethiol CAS No. 14395-52-9

4-Bromo-3-methyl-benzenethiol

Cat. No.: B076320
CAS No.: 14395-52-9
M. Wt: 203.1 g/mol
InChI Key: LZJWLHDEWPQTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-benzenethiol is an organic compound with the molecular formula C7H7BrS It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-benzenethiol typically involves the bromination of 3-methylbenzenethiol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the generation of hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The bromine atom can be reduced to form the corresponding methylbenzenethiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium amide (NaNH2) or sodium methoxide (NaOCH3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 4-Bromo-3-methylbenzenesulfonic acid or 4-Bromo-3-methylbenzenedisulfide.

    Reduction: 3-Methylbenzenethiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-methyl-benzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific electronic and structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to potential applications in enzyme inhibition and drug design. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    4-Bromo-benzenethiol: Lacks the methyl group, leading to different reactivity and applications.

    3-Methyl-benzenethiol:

    4-Chloro-3-methyl-benzenethiol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

Uniqueness: 4-Bromo-3-methyl-benzenethiol is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJWLHDEWPQTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576478
Record name 4-Bromo-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14395-52-9
Record name 4-Bromo-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of S-4-bromo-3-methylphenyl dimethylcarbamothioate (4.56 g, 16.6 mmol) and potassium hydroxide (3.27 g, 58.2 mmol) in MeOH was heated at 90° C. for 1 hour. The mixture was cooled to RT and concentrated. The residue was redissolved in DCM and aqueous sodium bicarbonate (sat.) and the layers were separated. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography (100% hexanes) to afford 2.84 g of 4-bromo-3-methylbenzenethiol as a pale yellow oil.
Name
S-4-bromo-3-methylphenyl dimethylcarbamothioate
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.